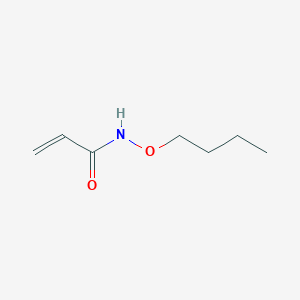
N-butoxyprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butoxyprop-2-enamide is an organic compound with the molecular formula C7H13NO2. It is a member of the enamide family, which are characterized by the presence of an amide group conjugated to a double bond. Enamides are known for their versatile reactivity and are important intermediates in organic synthesis and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-butoxyprop-2-enamide can be synthesized through various methods. One common approach involves the oxidative desaturation of amides. This process typically employs transition-metal catalysts such as iron (Fe) to facilitate the regioselective oxidative desaturation of amides, leading to the formation of enamides . Another method involves the electrophilic activation of amides using reagents like lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serve as both the activator and oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative desaturation processes using transition-metal catalysts. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-butoxyprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the double bond.
Common Reagents and Conditions:
Oxidation: Transition-metal catalysts like iron (Fe) or palladium (Pd) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted enamides or amides
Applications De Recherche Scientifique
N-butoxyprop-2-enamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-butoxyprop-2-enamide involves its reactivity as an enamide. The conjugated double bond and amide group allow it to participate in various chemical reactions, such as nucleophilic addition and substitution. These reactions can modify the compound’s structure, leading to the formation of new products with different properties .
Comparaison Avec Des Composés Similaires
N-methyl-N-(3-oxobutyl)benzamide: Another enamide with similar reactivity but different substituents.
N-acetyl-pyrrolidine: A cyclic enamide with distinct structural features.
Uniqueness: N-butoxyprop-2-enamide is unique due to its specific substituents, which influence its reactivity and applications. The presence of the butoxy group provides distinct chemical properties compared to other enamides .
Propriétés
Numéro CAS |
4203-85-4 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
N-butoxyprop-2-enamide |
InChI |
InChI=1S/C7H13NO2/c1-3-5-6-10-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9) |
Clé InChI |
XOYONZYDWNTDAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCONC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


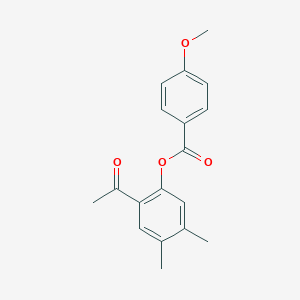

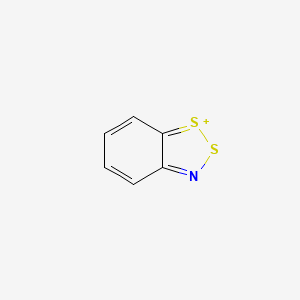
![1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)](/img/structure/B14152440.png)

![5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione](/img/structure/B14152472.png)
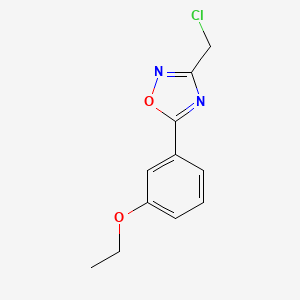
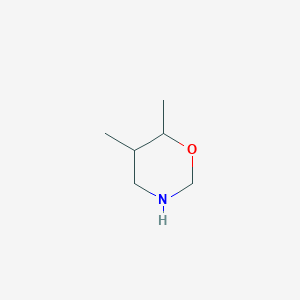
![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)
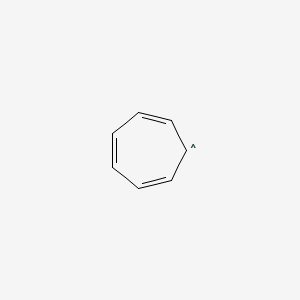
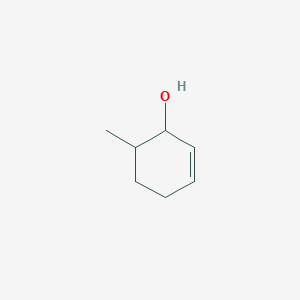
![tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate](/img/structure/B14152494.png)
![2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine](/img/structure/B14152495.png)
![N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide](/img/structure/B14152515.png)
